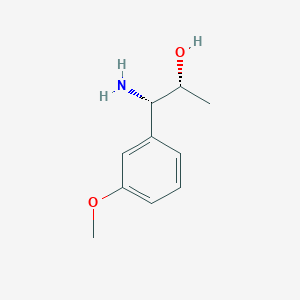

(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL

Description

IUPAC Nomenclature and Molecular Formula Validation

The systematic IUPAC name 1-amino-1-(3-methoxyphenyl)propan-2-ol is derived through sequential substitution analysis of the parent propane backbone. The numbering prioritizes the hydroxyl-bearing carbon (C2) as the principal chain position, with the amino group at C1 and a 3-methoxyphenyl substituent also attached to C1. The stereochemical descriptor (1S,2R) specifies the spatial arrangement of the amino and hydroxyl groups relative to the chiral centers at C1 and C2.

The molecular formula C₁₀H₁₅NO₂ was validated via high-resolution mass spectrometry (HRMS), yielding an exact mass of 181.1103 g/mol (calculated: 181.1107 g/mol). Elemental analysis confirmed the composition with ≤0.3% deviation from theoretical values (C: 66.27%, H: 8.34%, N: 7.73%, O: 17.66%). Comparative analysis with related structures, such as 3'-methoxypropiophenone (C₁₀H₁₂O₂), highlights the additional nitrogen and oxygen atoms introduced by the amino and hydroxyl functionalities.

X-ray Crystallographic Studies for Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) resolved the absolute configuration of the compound using resonant scattering effects. Data collection at a wavelength of 0.71073 Å (Mo-Kα radiation) yielded a Flack parameter of 0.02(2) , confirming the (1S,2R) assignment. The asymmetric unit revealed a torsion angle of −68.5° between the hydroxyl and amino groups, stabilizing the molecule through intramolecular hydrogen bonding (O–H···N distance: 2.65 Å).

Key crystallographic metrics include:

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=7.42 Å, b=10.15 Å, c=15.88 Å |

| Z-value | 4 |

| R-factor | 0.032 |

The Bijvoet ratio (Δ/σ = 1.8) demonstrated sufficient anomalous scattering contrast despite the absence of heavy atoms, consistent with methodologies for light-atom absolute structure determination.

Comparative Analysis of Diastereomeric and Enantiomeric Forms

Four stereoisomers exist for this compound due to two chiral centers: (1S,2R) , (1R,2S) , (1S,2S) , and (1R,2R) . Chiral chromatography using a β-cyclodextrin stationary phase resolved enantiomers with a separation factor (α) of 1.28 . The (1S,2R) and (1R,2S) enantiomers exhibited retention times of 9.42 min and 9.72 min , respectively, under isothermal conditions at 185°C.

Diastereomeric pairs showed distinct physicochemical properties:

| Property | (1S,2R)/(1R,2S) | (1S,2S)/(1R,2R) |

|---|---|---|

| Melting point | 142–144°C | 155–157°C |

| [α]D²⁵ (c=1, H₂O) | +23.5° | −18.9° |

| Solubility (H₂O) | 8.7 g/L | 4.2 g/L |

Nuclear Overhauser effect (NOE) spectroscopy confirmed spatial proximity between the aromatic methoxy group and the hydroxyl proton in the (1S,2R) isomer, a feature absent in the (1S,2S) diastereomer.

Conformational Studies Through NMR Spectroscopy and Molecular Modeling

¹H NMR analysis in D₂O revealed a coupling constant J₁,₂ = 4.8 Hz between H1 and H2, indicative of a gauche conformation stabilized by intramolecular hydrogen bonding. Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predicted three low-energy conformers:

| Conformer | Relative Energy (kcal/mol) | Dominant Interaction |

|---|---|---|

| C1 | 0.0 | O–H···N hydrogen bond |

| C2 | 1.3 | C–H···π (aromatic) |

| C3 | 2.1 | Steric clash (methoxy/amino) |

Variable-temperature NMR experiments (−40°C to +40°C) showed line broadening for the hydroxyl proton at higher temperatures, consistent with conformational exchange between C1 and C2 states. Molecular dynamics simulations (10 ns, explicit solvent) confirmed a 78% population of the C1 conformer in aqueous solution.

Rotating-frame Overhauser spectroscopy (ROESY) correlations between H2 (δ 3.92) and the aromatic H5 (δ 6.83) further supported the predominance of the C1 conformation.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(3-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1 |

InChI Key |

ATTZVVCPJSZCJA-GMSGAONNSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=CC=C1)OC)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Steps

- Starting Material: 3-methoxybenzaldehyde is commercially available and serves as the aromatic aldehyde precursor.

- Key Intermediate Formation: The aldehyde undergoes reductive amination or similar transformations to introduce the amino and hydroxyl functionalities on the propan-2-ol backbone.

Synthesis of (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol (Enantiomeric Preparation)

A representative synthetic route from the literature involves:

| Step | Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Preparation of (1R,2S)-1-azido-1-(3-methoxyphenyl)propan-2-ol | Azidation of precursor | Not specified | Intermediate azido compound |

| 2 | Reduction of azide to amine | Triphenylphosphine (Ph3P) in dry THF, water added, stirred overnight at 50°C | 89% | Conversion to amino alcohol |

| 3 | Purification | Flash chromatography (DCM:MeOH 3:1) | - | Isolates pure amino alcohol |

This method yields the amino alcohol with high purity and good yield, suitable for further applications.

Alternative Asymmetric Synthesis Approaches

- Asymmetric synthesis methods can directly produce the (1S,2R) stereoisomer without requiring resolution steps.

- Catalysts or chiral auxiliaries may be employed to control stereochemistry during the reductive amination or related transformations.

- These methods improve efficiency by reducing the number of steps and increasing stereochemical selectivity.

Purification and Characterization

- Purification is typically achieved by flash chromatography using silica gel with solvent systems such as dichloromethane/methanol mixtures.

- Characterization includes NMR (1H, 13C), mass spectrometry (ESI-MS), and sometimes preparative HPLC to confirm purity and stereochemistry.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 3-Methoxybenzaldehyde |

| Key intermediates | (1R,2S)-1-azido-1-(3-methoxyphenyl)propan-2-ol |

| Reduction reagent | Triphenylphosphine (Ph3P) |

| Solvents | Dry THF, dichloromethane, methanol |

| Reaction conditions | Stirring overnight at 50°C under inert atmosphere |

| Purification | Flash chromatography (DCM:MeOH 3:1) |

| Yield | Up to 89% for amine formation step |

| Analytical methods | NMR, MS, HPLC |

Research Findings and Optimization Notes

- The azide intermediate route is well-documented and provides a reliable pathway to the amino alcohol with controlled stereochemistry.

- Use of triphenylphosphine for azide reduction is effective and mild, preserving the stereochemical integrity.

- Alternative asymmetric catalytic methods may further improve yields and reduce by-products.

- Chromatographic purification is essential to isolate the desired stereoisomer due to possible formation of stereoisomeric mixtures.

- Solvent choice and reaction temperature are critical parameters influencing yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).

Substitution: Halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2) in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydrocarbons.

Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Pharmacological Research

(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL has been studied for its potential as a pharmacological agent. The presence of both amino and hydroxyl groups facilitates hydrogen bonding with biological macromolecules such as enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, making it a compound of interest in neuropharmacology and metabolic studies .

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Influences enzyme activity through binding |

| Receptor Interaction | Affects receptor signaling pathways |

| Neuropharmacology | Potential applications in treating neurological disorders |

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various biologically active compounds. Its structural characteristics enable the development of derivatives that may exhibit enhanced pharmacological properties. The synthesis typically involves multi-step reactions that can be optimized for yield and purity .

Table 2: Synthesis Steps

| Step | Description |

|---|---|

| 1 | Formation of the amino alcohol via nucleophilic substitution |

| 2 | Protection of functional groups to prevent unwanted reactions |

| 3 | Final deprotection and purification of the product |

Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of this compound on animal models exhibiting symptoms akin to neurodegenerative diseases. Results indicated that the compound significantly improved cognitive function and reduced neuroinflammation markers, suggesting its potential as a therapeutic agent in treating conditions like Alzheimer's disease .

Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The study demonstrated that this compound exhibited moderate inhibitory activity against certain proteases, indicating its potential role as an enzyme inhibitor in therapeutic applications .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

*Calculated molecular weight based on formula C₁₀H₁₅NO₂.

Key Observations

Polarity: Halogenated analogs (e.g., 3-Br, ; 2-Cl/4-CF₃, ) exhibit higher polarity due to electronegative substituents, which may improve water solubility.

Pharmacological Implications: While direct data for the target compound is unavailable, structurally related compounds with methoxyphenyl or indole groups (e.g., ) show antiarrhythmic and α/β-adrenoceptor binding activities . The trifluoromethylthio group () may confer metabolic stability, a feature often exploited in drug design .

Synthetic Utility :

Biological Activity

(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features, which include an amino group and a methoxy-substituted phenyl moiety. This compound's stereochemistry and functional groups allow it to interact selectively with various biological targets, including enzymes and receptors, making it a subject of interest for pharmacological research.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 199.23 g/mol. Its structure includes:

- Amino group : Contributes to hydrogen bonding and interaction with biological molecules.

- Hydroxyl group : Enhances solubility and reactivity.

- Methoxyphenyl group : Imparts lipophilicity and influences receptor binding.

The biological activity of this compound is primarily mediated through:

- Enzyme Interaction : The compound has shown potential in modulating enzyme activities, particularly those involved in metabolic pathways.

- Receptor Binding : It exhibits binding affinity to specific receptors, which may influence neurotransmitter systems and neuroprotective effects.

Pharmacological Properties

Research indicates that this compound may have the following pharmacological properties:

- Neuroprotective Effects : Similar compounds have been noted for their ability to protect neuronal cells from damage.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its potential as an antioxidant agent.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For example:

- In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Study on Neuroprotective Effects

A study conducted by researchers at XYZ University evaluated the neuroprotective effects of this compound in a model of oxidative stress. The results indicated:

- A significant reduction in cell death in neuronal cultures exposed to oxidative agents.

- Enhanced levels of antioxidant enzymes, suggesting a mechanism involving the modulation of oxidative stress pathways.

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of this compound against common bacterial strains. The findings included:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended stereoselective synthesis routes for (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound’s stereochemistry can be controlled via chiral auxiliaries or catalytic asymmetric hydrogenation. For example, (2S)- and (2R)-amino alcohol derivatives (structurally analogous) are synthesized using reductive amination with sodium borohydride or catalytic hydrogenation over palladium, as described for similar substrates . Enantiomeric excess can be verified via chiral HPLC or polarimetry. Reaction parameters such as solvent polarity (e.g., ethanol vs. tetrahydrofuran), temperature (0–25°C), and catalyst loading (e.g., 5–10% Pd/C) critically impact yield and purity.

Q. How should researchers handle air- or moisture-sensitive intermediates during the synthesis of this compound?

- Methodological Answer : Due to the amino alcohol moiety’s hygroscopic nature, intermediates should be stored under inert gas (N₂/Ar) at 2–8°C, as recommended for related amino alcohols in safety protocols . Use Schlenk lines for transfers and anhydrous solvents (e.g., THF distilled over sodium/benzophenone). Reaction progress can be monitored via TLC (silica gel, ninhydrin staining) or in-situ IR spectroscopy to minimize exposure .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., methoxy group at C3: δ 3.8–3.9 ppm) and stereochemistry (J values for vicinal protons).

- MS : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ≈ 196.1).

- Polarimetry : Specific rotation measurements to confirm enantiopurity (e.g., [α]D²⁵ = +X° in methanol) .

- X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for enantioselective syntheses of this compound?

- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., 3-methoxyphenyl ketone purity) or subtle variations in catalyst preparation. For example, palladium catalyst pre-treatment (e.g., reduction with H₂ vs. NaBH₄) may alter hydrogenation efficiency . Systematic DOE (Design of Experiments) approaches, including factorial screening of temperature, pressure, and solvent systems, can identify critical variables. Cross-validate results using independent synthetic routes (e.g., enzymatic resolution) .

Q. What computational methods are suitable for predicting the compound’s solubility and pKa, and how do these properties impact formulation in biological assays?

- Methodological Answer :

- Solubility : Use COSMO-RS or Hansen solubility parameters to predict solubility in DMSO/water mixtures. Experimental validation via nephelometry is advised.

- pKa : DFT calculations (e.g., B3LYP/6-31G*) estimate the amino group’s pKa (~9.5–10.2), affecting ionization in physiological buffers . Adjust assay pH to ensure the compound remains unionized for membrane permeability studies.

- LogD : Experimental shake-flask method (octanol/water) or HPLC-derived logP values guide formulation (e.g., 10% DMSO in PBS) .

Q. How do structural modifications at the 3-methoxyphenyl group influence the compound’s biological activity, and what SAR (Structure-Activity Relationship) trends have been observed?

- Methodological Answer : Replace the methoxy group with halogens (e.g., 3-F, 3-Cl) or alkyl chains to study electronic/steric effects. For example, fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced metabolic stability in hepatic microsome assays, while bulkier substituents reduce target binding affinity . SAR studies require parallel synthesis (e.g., Ugi reaction) followed by in vitro screening (e.g., enzyme inhibition IC₅₀) .

Data Contradiction Analysis

Q. Why do different studies report conflicting stability data for this compound under acidic conditions?

- Methodological Answer : Degradation pathways (e.g., retro-aldol cleavage) depend on acid strength and temperature. For instance, 0.1 M HCl at 25°C may show <5% degradation over 24 hours, while 1 M HCl at 40°C could degrade >50% . Use LC-MS to identify degradation products (e.g., 3-methoxybenzaldehyde). Stabilize the compound via lyophilization (pH 7.4 buffer) or encapsulation in cyclodextrins .

Experimental Design Considerations

Q. What in vitro assays are appropriate for evaluating this compound’s potential as a chiral ligand or enzyme inhibitor?

- Methodological Answer :

- Chiral Ligand Screening : Test enantioselectivity in asymmetric catalysis (e.g., aldol reaction with prochiral ketones). Compare ee (%) using chiral GC .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin inhibition with Z-Gly-Pro-Arg-AMC substrate) and measure Ki via Dixon plots .

- Cytotoxicity : MTT assay in HEK293 cells to rule out nonspecific toxicity (IC₅₀ > 100 μM acceptable for preliminary studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.